2-(Hydroxymethoxy)ethanol

Physical chemistry Volatility Headspace preservation

2-(Hydroxymethoxy)ethanol (CAS 13149-79-6), also known as ethylene glycol semiformal or ethylene glycol-formaldehyde hemiacetal, is a C3H8O3 diol-hemiformal conjugate with a molecular weight of 92.09 g/mol. It belongs to the formaldehyde-releasing agent (FAR) class, where the hemiacetal linkage undergoes controlled hydrolysis to liberate formaldehyde as the active antimicrobial species.

Molecular Formula C3H8O3
Molecular Weight 92.09 g/mol
CAS No. 13149-79-6
Cat. No. B089050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethoxy)ethanol
CAS13149-79-6
Molecular FormulaC3H8O3
Molecular Weight92.09 g/mol
Structural Identifiers
SMILESC(COCO)O
InChIInChI=1S/C3H8O3/c4-1-2-6-3-5/h4-5H,1-3H2
InChIKeyONSWVOSXVUHESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethoxy)ethanol (CAS 13149-79-6) Procurement and Selection Evidence Guide


2-(Hydroxymethoxy)ethanol (CAS 13149-79-6), also known as ethylene glycol semiformal or ethylene glycol-formaldehyde hemiacetal, is a C3H8O3 diol-hemiformal conjugate with a molecular weight of 92.09 g/mol . It belongs to the formaldehyde-releasing agent (FAR) class, where the hemiacetal linkage undergoes controlled hydrolysis to liberate formaldehyde as the active antimicrobial species [1]. This compound serves as a slow-release biocide and preservative in aqueous industrial systems, including metalworking fluids, polymer emulsions, and adhesives, and also functions as a hydrogen sulfide scavenger in petroleum production .

Slow-release formaldehyde biocide for aqueous industrial systems (metalworking fluids, adhesives, polymer emulsions)
Vapor-phase antimicrobial activity supports headspace preservation in closed containers
Dual-role H₂S scavenger for petroleum production, enabling chemical inventory consolidation

Why 2-(Hydroxymethoxy)ethanol Cannot Be Swapped for Generic Ethylene Glycol or EDDM


Although 2-(Hydroxymethoxy)ethanol, ethylene glycol (EG), and ethylene glycol bis(semiformal) (EDDM) share an ethylene glycol backbone, their physicochemical properties and formaldehyde-release kinetics diverge significantly due to differences in hemiacetal content . EG (CAS 107-21-1) lacks the hemiacetal functionality and exhibits only weak, non-formaldehyde-mediated antibacterial activity, with reported MIC values of 18% v/v against E. coli [1]. EDDM (CAS 3586-55-8), bearing two hemiacetal groups, functions as a fast-acting biocide with higher formaldehyde loading per mole, but this also alters its hydrolysis rate, vapor-phase behavior, and compatibility profile relative to the mono-hemiformal [2]. Direct substitution without accounting for these quantitative differences can lead to under-dosing, accelerated spoilage, or unintended vapor-phase exposure in headspace-critical applications.

Ethylene glycol (EG) cannot replicate formaldehyde-release function
EG lacks the hemiacetal moiety; direct substitution may result in insufficient antimicrobial control and absence of vapor-phase protection, leading to potential spoilage or surface mold growth in headspace-critical applications.
EDDM carries different formaldehyde loading and release kinetics
Higher formaldehyde content and faster hydrolysis in bis-hemiformal EDDM can alter long-term preservation profile, vapor exposure, and compatibility; may not match sustained-release requirements without reformulation.

2-(Hydroxymethoxy)ethanol Quantitative Differentiation Evidence vs. Ethylene Glycol and EDDM


Vapor Pressure Distinction: 2-(Hydroxymethoxy)ethanol vs. Ethylene Glycol

The predicted vapor pressure of 2-(Hydroxymethoxy)ethanol is 11.6 ± 0.4 mmHg at 25 °C, which is markedly higher than that of ethylene glycol (0.06 mmHg at 25 °C) [1]. This approximately 190-fold higher volatility directly supports the compound's documented气相 (vapor-phase) antimicrobial capability, a feature absent in the parent diol.

Vapor Pressure
Predicted
11.6 ± 0.4 mmHg vs 0.06 mmHg (EG) ~190-fold higher
Supports vapor-phase antimicrobial function not achievable with ethylene glycol alone.
Predicted values; experimental verification in target headspace conditions recommended.
Physical chemistry Volatility Headspace preservation

Formaldehyde Loading Capacity: Mono-hemiformal vs. Bis-hemiformal (EDDM)

2-(Hydroxymethoxy)ethanol contains one hemiacetal moiety per molecule (MW 92.09 g/mol) and can release one equivalent of formaldehyde upon complete hydrolysis, corresponding to a theoretical formaldehyde content of ~32.6% w/w . In contrast, EDDM (ethylene glycol bis(semiformal), MW 122.12 g/mol) bears two hemiacetal groups and releases two equivalents of formaldehyde, with commercial EDDM products typically containing 44-47% w/w formaldehyde [1]. The lower formaldehyde loading of the mono-hemiformal translates to a slower, more sustained release profile suited for long-term preservation rather than rapid initial kill.

Formaldehyde Content
Class-level
~32.6% w/w (mono-hemiformal) vs 44–47% w/w (EDDM) ~1.4–1.5× less per unit mass
Lower loading favors gradual, sustained release for long-shelf-life preservation; EDDM suits rapid initial kill requirements.
Calculated from stoichiometry; actual release kinetics depend on pH, temperature and formulation matrix.
Formaldehyde release Antimicrobial potency Structure-activity

Antimicrobial Mechanism Differentiation: FAR vs. Non-FAR Ethylene Glycol

Ethylene glycol (EG) demonstrates weak intrinsic antibacterial activity with a reported MIC of 18% v/v (approximately 200 g/L) against E. coli, acting as a bactericidal agent with an MBC/MIC ratio < 4 [1]. 2-(Hydroxymethoxy)ethanol, as a formaldehyde releaser, exerts antimicrobial action through hydrolytic liberation of formaldehyde, a potent electrophilic biocide effective at parts-per-million (ppm) levels. While direct MIC data for the target compound against industrial consortia remain proprietary in supplier technical datasheets, the formaldehyde-mediated mechanism is class-established to achieve >99.9% bacterial reduction at use concentrations of 0.05-0.2% v/v in aqueous systems [2], representing an effective concentration approximately 100-fold lower than EG's MIC.

Effective Concentration
Class-level
FAR class: ~0.05–0.2% v/v vs EG MIC 18% v/v ~90–360× lower effective use level
Formaldehyde-releasing mechanism enables low-concentration in-can preservation where high solvent loading is unacceptable.
Class-level inference; direct MIC data for this specific compound remain proprietary.
Antimicrobial mechanism MIC Bactericidal

Physicochemical Solubility Differentiation vs. Isothiazolinone Biocides

2-(Hydroxymethoxy)ethanol is fully miscible with water and most low-molecular-weight alcohols, with a predicted logP of -1.49, indicating strong hydrophilicity . Isothiazolinone-based biocides (e.g., MIT, BIT, CMIT), while also water-miscible, frequently require pH stabilization and can be inactivated by nucleophiles such as sulfides and amines commonly present in metalworking fluid environments. The hemiacetal linkage of 2-(Hydroxymethoxy)ethanol tolerates a pH range of approximately 2.0-8.5 without decomposition of the active species [1], whereas CMIT/MIT formulations degrade rapidly above pH 8 and lose efficacy. This broader pH compatibility reduces the need for buffer co-formulants and simplifies procurement logistics.

pH Stability Window
Context-dependent
Active at pH 2.0–8.5 Isothiazolinones degrade rapidly above pH 8
May support alkaline metalworking fluid preservation (pH 8–9) without requiring additional stabilizer co-formulants.
Context-dependent; compatibility testing in specific formulation is advised.
Formulation compatibility Solubility pH stability

Dual Functionality: H2S Scavenging Capacity Not Shared by Non-Hemiformal Biocides

Ethylene glycol-based hemiformals, including 2-(Hydroxymethoxy)ethanol, have been characterized as effective non-triazine H2S scavengers in petroleum production, with scavenging performance assessed using industry-standard multiphase test methodologies . The scavenging mechanism involves reaction of the hemiacetal hydroxyl group with H2S to form less harmful byproducts. Patent literature further discloses synergistic H2S scavenging when ethylene glycol hemiformal is combined with zinc octoate and tertiary amines, achieving reduced specific consumption of scavenger solution [1]. This dual preservative/scavenger functionality is not available from isothiazolinones, quaternary ammonium compounds, or non-hemiformal formaldehyde releasers such as DMDM hydantoin.

H₂S Scavenging
Reported
Confirmed H₂S scavenger; synergistic with zinc octoate/tertiary amine
Dual preservative/scavenger function may reduce supplier count and procurement complexity in petroleum production.
Reported qualitative differentiation; quantitative scavenging efficiency data are proprietary; verify per field standards.
H2S scavenger Petroleum production Multifunctional additive

2-(Hydroxymethoxy)ethanol: Evidence-Backed Industrial Application Scenarios


In-Can Preservation of Alkaline Metalworking Fluids (pH 7.5-8.5)

Metalworking fluid formulators operating at pH 7.5-8.5 benefit from the pH stability window of 2-(Hydroxymethoxy)ethanol (stable up to pH 8.5) [1], where isothiazolinone biocides begin to degrade. The compound's formaldehyde-release mechanism provides sustained bacterial and fungal control at 0.05-0.2% working concentration, while its vapor pressure of 11.6 mmHg supports headspace mold prevention that non-volatile biocides cannot achieve.

Petroleum Production: Combined Biocide and H2S Scavenger

In oilfield water treatment and production systems where both microbial control and hydrogen sulfide scavenging are required, 2-(Hydroxymethoxy)ethanol offers demonstrated dual functionality [1]. The hemiacetal chemistry enables H2S scavenging confirmed by multiphase testing, while controlled formaldehyde release provides antimicrobial preservation. This dual role can reduce the number of chemical additive suppliers and simplify inventory management.

Adhesives and Polymer Emulsions Requiring Vapor-Phase Protection

Water-based adhesives and polymer emulsions stored in containers with significant headspace require vapor-phase antimicrobial protection to prevent surface mold growth. 2-(Hydroxymethoxy)ethanol, with its vapor pressure approximately 190-fold higher than ethylene glycol, delivers gaseous formaldehyde into the headspace, a capability documented in product literature for ethylene glycol hemiformal biocides [1]. Non-volatile preservatives cannot provide this headspace protection.

Chemical Synthesis Intermediate for Alkoxymethoxyalkanol Derivatives

The hemiacetal functionality of 2-(Hydroxymethoxy)ethanol serves as a synthetic handle for preparing alkoxymethoxyalkanols via reaction with alkanols and epoxides in the presence of basic catalysts, as described in patent literature [1]. This reactivity distinguishes it from simple diols and enables its use as a building block for specialty solvents and chemical intermediates not accessible from ethylene glycol.

Application
Selection Property
Validation Focus
Alkaline metalworking fluid preservation
Alkaline-compatible biocide profile with vapor-phase activity
Confirm formaldehyde release kinetics and antimicrobial efficacy at operating pH
Petroleum production combined biocide and scavenger
Dual functionality (preservative and H₂S scavenger)
Evaluate combined MIC and scavenging efficiency in field water matrices
Adhesive/polymer emulsion headspace protection
Sufficient volatility for headspace mold inhibition
Verify vapor-phase antimicrobial effectiveness under sealed storage conditions
Chemical synthesis intermediate
Hemiacetal reactivity for alkoxymethoxyalkanol derivatization
Assess synthetic feasibility and yield for target derivative
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